(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide
Description
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide, commonly referred to as RGFP966 (CAS: 1357389-11-7 or 1396841-57-8), is a synthetic small-molecule inhibitor of histone deacetylase 3 (HDAC3) with high selectivity and potency . Its molecular formula is C21H19FN4O, and it features an enamide backbone linked to a fluorophenyl group and a pyrazole-cinnamyl moiety (Figure 1). This compound has been widely studied for its role in epigenetic regulation, particularly in neurodegenerative diseases, cancer, and immune modulation .
Properties
Molecular Formula |
C21H19FN4O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(2-amino-4-fluorophenyl)-3-[1-(3-phenylprop-2-enyl)pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27) |
InChI Key |
BLVQHYHDYFTPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
HDAC3-Selective Inhibitors
RGFP966 is distinguished by its >30-fold selectivity for HDAC3 over HDAC1/2, as demonstrated in neuronal cell models . Its structural analogues include:
- HDACi966: A synonym for RGFP966, with identical structure and activity .
- Compound 233 (N-(2-amino-5-(2-thienyl)phenyl)-7-nicotinoylamino-heptanamide): Exhibits >200-fold selectivity for HDAC1 over HDAC3, highlighting divergent isoform targeting .
Broad-Spectrum HDAC Inhibitors
- Chidamide (Epidaza®): A benzamide-class HDAC inhibitor with the structure (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide. It targets HDAC1, 2, 3, and 10, and is approved for T-cell lymphoma .
- Tucidinostat (N-(2-amino-4-fluorophenyl)-4-{[(2E)-3-(pyridin-3-yl)prop-2-enamido]methyl}benzamide): A dual HDAC1/3 inhibitor with broader activity, used in solid tumors .
Selectivity and Potency Data
Mechanistic and Therapeutic Differences
- RGFP966 : Selectively inhibits HDAC3, enhancing gene expression (e.g., FXN in neurodegeneration) without disrupting HDAC1/2-dependent pathways. It reduces neuroinflammation in Huntington’s disease models by modulating microglial activity .
- Chidamide : Broad-spectrum inhibition leads to histone hyperacetylation and tumor suppressor gene reactivation but may cause thrombocytopenia due to off-target effects .
- Tucidinostat: Dual HDAC1/3 inhibition synergizes with chemotherapy in cancers but lacks the specificity of RGFP966 for HDAC3-centric pathways .
Pharmacokinetic and Solubility Profiles
| Compound | Solubility (DMSO) | Molecular Weight (g/mol) | LogP | |
|---|---|---|---|---|
| RGFP966 | 100 mM | 362.40 | 3.2 | |
| Chidamide | 10 mM | 390.42 | 2.8 | |
| Tucidinostat | 50 mM | 406.42 | 3.5 |
Biological Activity
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide, commonly referred to as RGFP966, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for RGFP966 is with a molecular weight of 362.40 g/mol. The compound features a unique structure that combines an amino group, a fluorophenyl moiety, and a pyrazole ring, which are critical for its biological activity.
RGFP966 has been studied for its interaction with various biological targets, primarily in the context of cancer therapy and anti-inflammatory effects. Its mechanism involves:
- Inhibition of Histone Methylation : RGFP966 has been shown to inhibit the enzyme SETDB1, which is responsible for tri-methylation of histone H3 at lysine 9 (H3K9me3). This inhibition can lead to altered gene expression patterns associated with tumor progression and inflammation .
- Antitumor Activity : In vitro studies indicate that RGFP966 exhibits significant antitumor effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The compound demonstrates cytotoxicity by inducing apoptosis and inhibiting cell proliferation .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural features in RGFP966 that contribute to its biological activity:
- Amino Group : The presence of the amino group enhances solubility and bioavailability.
- Fluorine Substitution : The fluorine atom increases the lipophilicity of the compound, which may enhance membrane permeability.
- Pyrazole Ring : This moiety is crucial for binding to the target proteins involved in methylation processes.
Biological Activity Data
The following table summarizes key findings from various studies on RGFP966's biological activities:
Case Studies
Several case studies have reported on the efficacy of RGFP966 in preclinical models:
- Case Study 1 : In a study evaluating the effects of RGFP966 on pancreatic cancer cells, treatment resulted in a marked decrease in tumor growth rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent for aggressive cancer types .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of RGFP966 in models of rheumatoid arthritis. Results showed significant reductions in markers of inflammation, suggesting potential applications in autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
